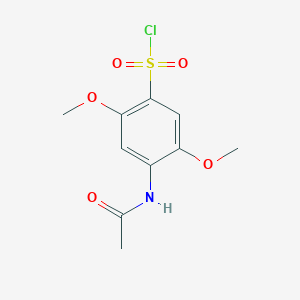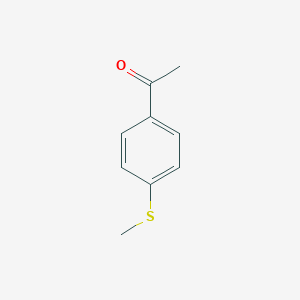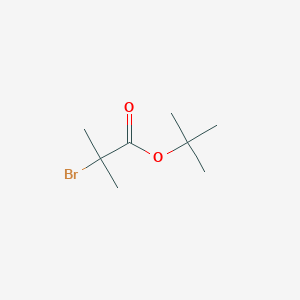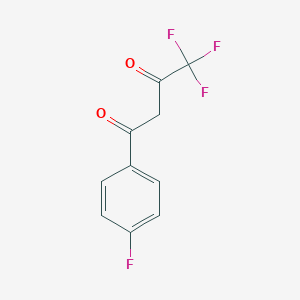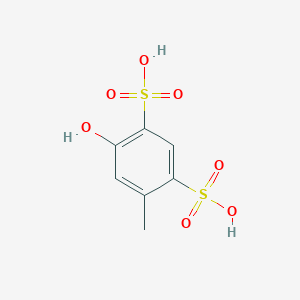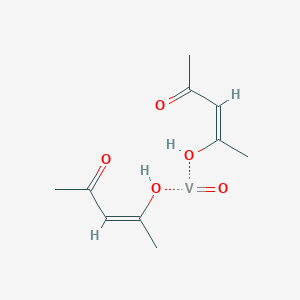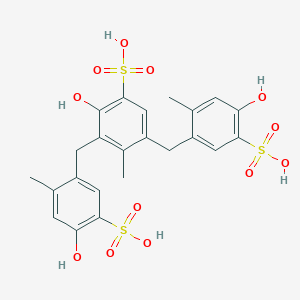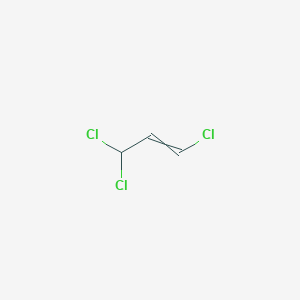
1,5-Hexadiene, 3-chloro-
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,5-Hexadiene, 3-chloro- involves the use of magnesium chips in the reaction bottle first, then the solution of anhydrous 3-chloro-1-propylene and anhydrous diethyl ether is dropped . A small particle of iodine is added and stirred, then a 5% cold hydrochloric acid solution is dropped to dissolve magnesium chloride in the solution . The ether layer is separated out, distilled, washed with water, dried with calcium chloride, and then the diethyl ether and 3-chloropropene are evaporated through fractionation . The 59-60 ℃ fraction is collected .Molecular Structure Analysis
The molecular formula of 1,5-Hexadiene, 3-chloro- is C6H9Cl . It has an average mass of 116.589 Da and a monoisotopic mass of 116.039276 Da .Aplicaciones Científicas De Investigación
Dehydrodimerization of Propylene
Bismuth oxide is used as an oxidant for converting propylene to 1,5-hexadiene, primarily forming benzene and small amounts of other compounds. The process involves the combination of allylic radicals and requires specific conditions for selectivity towards 1,5-hexadiene (Swift, Bozik, & Ondrey, 1971).
Polymerization with Alkyl Metal Coordination Catalysts
1,5-Hexadiene has been polymerized using modified alkyl metal coordination catalysts to create crystalline polymers with a combination of high strength, flexibility, and high melting points. These polymers consist primarily of 1-methylene-3-cyclopentyl units (Makowski, Shim, & Wilchinsky, 1964).
Polymerization with Bis(phenoxyimine) Titanium Catalyst System
The polymerization of 1,5-hexadiene with a bis(phenoxyimine) titanium catalyst system results in polymers containing methylene-1,3-cyclopentane units and 3-vinyl tetramethylene units. This process is also used in the synthesis of vinyl-functional polypropylene copolymers and block copolymers (Hustad & Coates, 2002).
Electron-Promoted Cope Cyclization Studies
Studies on electron-promoted Cope cyclization of 2,5-phenyl-substituted 1,5-hexadiene radical anions reveal insights into the electronic properties and reaction efficiencies of these compounds under various conditions (Chacko & Wenthold, 2007).
Cyclocopolymerization with Palladium Catalysts
Cyclocopolymerization of 1,5-hexadiene and CO, catalyzed by palladium complexes in the presence of chelating phosphines, yields soluble cyclocopolymers containing cyclic ketones. This process demonstrates regioselectivity in olefin insertion (Borkowsky & Waymouth, 1996).
Hydrosilylation Catalyzed by Platinum Catalysts
Hydrosilylation of 1,5-hexadiene with chlorohydrosilanes catalyzed by platinum catalysts is effective in producing 5-hexenylchlorosilanes with high regioselectivity and yield. This method reduces the formation of isomers during hydrosilylation (Saiki, 2008).
Conformational Investigations and Molecular Structure
Studies on the molecular structure of gaseous 1,5-hexadiene provide insights into bond lengths, bond angles, and conformational aspects relevant to its chemistry (Schultz & Hargittai, 1995).
Pyrolysis and Oxidation Studies
Research on the pyrolysis and oxidation of 1,5-hexadiene, especially in the formation of aromatics, highlights the role of allylic radicals in these processes. This work contributes to understanding the reaction mechanisms at various temperatures and conditions (Vermeire et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
3-chlorohexa-1,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl/c1-3-5-6(7)4-2/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZVWAUEENUFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336497 | |
| Record name | 3-Chloro-1,5-hexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Hexadiene, 3-chloro- | |
CAS RN |
28374-86-9 | |
| Record name | 3-Chloro-1,5-hexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



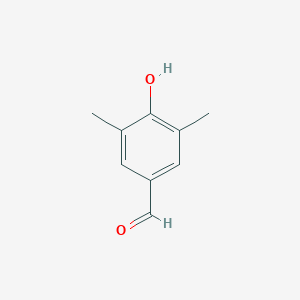
![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)
